Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with isonitriles, which leads to the formation of pyrrolidine derivatives . The reaction conditions often include the use of ethyl isocyanoacetate as a reagent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Proline: A naturally occurring amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups, used in medicinal chemistry.
Pyrrolizines: Heterocyclic compounds with fused pyrrolidine and benzene rings, known for their biological activities.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)6-5(3-4-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEJDTDUGZWJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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